

4-Chloro-6-(cyclohexyloxy)pyrimidine CAS number and properties

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Compound of Interest

Compound Name: 4-Chloro-6-(cyclohexyloxy)pyrimidine

CAS No.: 405931-43-3

Cat. No.: B13292994

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Technical Guide: 4-Chloro-6-(cyclohexyloxy)pyrimidine

Abstract

4-Chloro-6-(cyclohexyloxy)pyrimidine is a functionalized pyrimidine scaffold characterized by a reactive electrophilic center at the C4 position and a lipophilic cyclohexyloxy group at the C6 position. This dual functionality makes it a critical building block in medicinal chemistry, enabling the rapid generation of 4,6-disubstituted pyrimidine libraries. This guide details its chemical identity, validated synthetic protocols, physicochemical properties, and applications in drug discovery.[1]

Chemical Identity & Structural Properties[1][2][3][4][5][6]

This compound belongs to the class of 4-chloro-6-alkoxypyrimidines. It is derived from the parent 4,6-dichloropyrimidine via nucleophilic aromatic substitution (

).

Core Chemical Data

Property	Specification
Chemical Name	4-Chloro-6-(cyclohexyloxy)pyrimidine
CAS Number	Not widely indexed in public registries; often synthesized in situ or custom-ordered. ^[2] (Parent: 4,6-Dichloropyrimidine CAS 1193-21-1)
Molecular Formula	
Molecular Weight	212.68 g/mol
Physical State	Viscous oil or low-melting solid (depending on purity)
Solubility	Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water
LogP (Predicted)	~3.2 (Lipophilic due to cyclohexyl ring)

Structural Analysis

The molecule features a pyrimidine core with two key substituents:^[3]

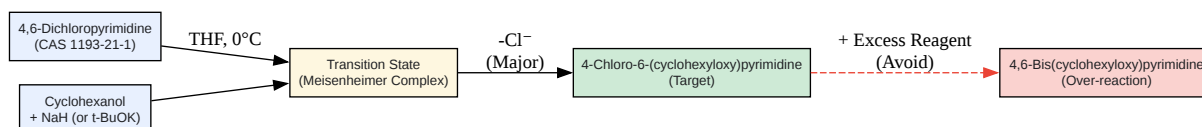
- **C4-Chloro Group:** A good leaving group activated by the electron-deficient pyrimidine ring, facilitating further reactions with amines or thiols.
- **C6-Cyclohexyloxy Group:** A bulky, lipophilic moiety that can occupy hydrophobic pockets in protein targets (e.g., ATP-binding sites of kinases).

Synthesis & Manufacturing

The synthesis of **4-Chloro-6-(cyclohexyloxy)pyrimidine** is achieved through a controlled Nucleophilic Aromatic Substitution (

) of 4,6-dichloropyrimidine. The reaction requires careful stoichiometry to prevent the formation of the 4,6-bis(cyclohexyloxy) byproduct.

Reaction Scheme (Graphviz)[7]



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Figure 1: Synthetic pathway for the mono-substitution of 4,6-dichloropyrimidine.

Detailed Protocol (Self-Validating System)

Objective: Synthesize **4-Chloro-6-(cyclohexyloxy)pyrimidine** with >95% selectivity.

Reagents:

- 4,6-Dichloropyrimidine (1.0 eq)
- Cyclohexanol (1.05 eq)
- Sodium Hydride (60% in oil, 1.1 eq) or Potassium tert-butoxide (1.1 eq)
- Solvent: Anhydrous THF or DMF

Step-by-Step Methodology:

- Activation: In a flame-dried flask under nitrogen, dissolve Cyclohexanol (1.05 eq) in anhydrous THF. Cool to 0°C.
- Deprotonation: Carefully add NaH (1.1 eq) portion-wise. Stir for 30 min at 0°C to generate the sodium alkoxide in situ. Evolution of gas confirms activity.

- Addition: Dissolve 4,6-Dichloropyrimidine (1.0 eq) in a separate volume of THF. Add this solution dropwise to the alkoxide mixture at 0°C over 30 minutes.
 - Critical Control Point: Slow addition of the electrophile (pyrimidine) to the nucleophile (alkoxide) favors mono-substitution. However, reverse addition (alkoxide to pyrimidine) is often preferred to maintain an excess of the electrophile and suppress bis-substitution. Recommendation: Add the alkoxide solution dropwise to the pyrimidine solution at 0°C for highest selectivity.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours.
- Monitoring: Check via TLC (Hexane:EtOAc 4:1). The product will appear as a new spot less polar than the starting material but more polar than the bis-substituted byproduct.
- Quench & Workup: Quench with saturated solution. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.^[3] Dry over ^[3].
- Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane) to isolate the pure mono-ether.

Reactivity & Functionalization^{[1][3][4][7][8]}

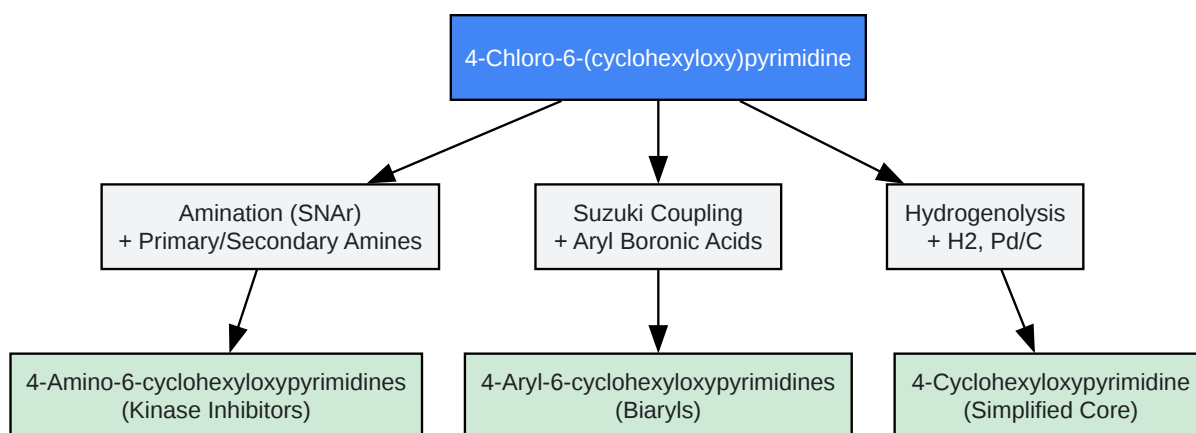
The utility of **4-Chloro-6-(cyclohexyloxy)pyrimidine** lies in the remaining chlorine atom, which serves as a handle for further diversification.

Functionalization Logic

The C6-alkoxy group is electron-donating by resonance but withdrawing by induction. Overall, it deactivates the ring slightly compared to the dichloro precursor, but the C4 position remains sufficiently electrophilic for a second

reaction, typically requiring higher temperatures or catalysis.

Downstream Applications (Graphviz)



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Figure 2: Divergent synthesis strategies using the 4-chloro-6-cyclohexyloxy scaffold.

Applications in Drug Development^{[1][4][5]}

Kinase Inhibition (EGFR / CDK)

Pyrimidine cores are ubiquitous in kinase inhibitors (e.g., Gefitinib). The cyclohexyloxy group mimics the steric bulk of the aniline moiety found in many EGFR inhibitors, potentially improving solubility and membrane permeability compared to purely aromatic substituents.

P2X3 Receptor Antagonists

Substituted pyrimidines, particularly those with alkoxy chains, have been explored as antagonists for the P2X3 receptor, a target for chronic cough and pain. The cyclohexyl ring provides hydrophobic interactions within the receptor's allosteric sites.

Agrochemicals

The 4,6-disubstituted pyrimidine motif is also found in broad-spectrum herbicides and fungicides, where the lipophilicity of the cyclohexyl group aids in penetrating the waxy cuticle of plant leaves.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this derivative may be limited, it should be handled with the same precautions as 4,6-dichloropyrimidine.

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the Cl group can occur over time).[1]
- PPE: Wear nitrile gloves, safety goggles, and use a fume hood.

References

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